芦丁

描述

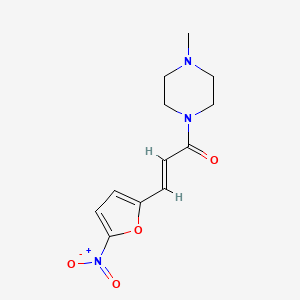

Rutin, also known as rutoside, quercetin-3-O-rutinoside, or sophorin, is a flavonoid that is widespread in the plant kingdom . It has a wide range of pharmacological properties, including antioxidative activity, and has been used in human medicine and nutrition .

Synthesis Analysis

Rutin is synthesized through the phenylpropanoid metabolic pathway, which involves the transformation of the amino acid phenylalanine to 4-coumaroyl-CoA. 4-coumaroyl-CoA can be combined with malonyl-coA to produce the true backbone of flavonoids .

Molecular Structure Analysis

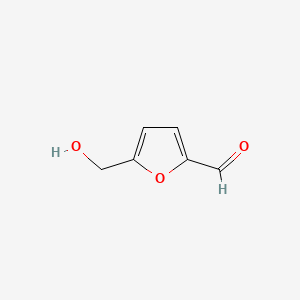

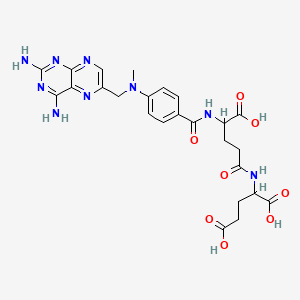

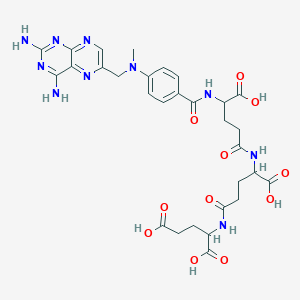

The molecular formula of Rutin is C27H30O16 . It is a glycoside between flavonol quercetin and disaccharide rutinose . The molecular weight of Rutin is 610.5 g/mol .

Chemical Reactions Analysis

Rutin can undergo transformation during extraction processes. At least 23 compounds (rutin transformation and degradation products and their reaction products with alcohol) can be formed from rutin during its simulated and real extraction from plants by methanol and methanol/water mixtures .

Physical And Chemical Properties Analysis

Rutin appears as an odorless yellow crystalline powder that is practically insoluble in H2O and poorly soluble in alcohol . It is a disaccharide derivative, a quercetin O-glucoside, a tetrahydroxyflavone, and a rutinoside .

科学研究应用

Antioxidant Activity

Rutin is one of the best-known natural antioxidants due to its powerful antioxidant effect . A comparative study of Rutin and Rutin Glycoside showed that Rutin Glycoside had a higher effect than Rutin on radical scavenging activity in antioxidant assays .

Anti-Inflammatory Effect

Rutin has been proven to have anti-inflammatory effects . Both Rutin and Rutin Glycosides reduced the levels of nitric oxide (NO), prostaglandin E (PGE) 2 and pro-inflammatory cytokines (such as tumor necrosis factor (TNF)-α, and interleukin (IL)-6) in vitro .

Cardiovascular Health

Rutin improves circulation, strengthens blood vessels, prevents the formation of blood clots, and lowers cholesterol and blood pressure . It has also been found to help reduce blood pressure and improve blood vessel function .

Anti-Carcinogenic Properties

Rutin may have anticancer properties, as it has shown inhibitory effects on tumor growth and metastasis in various studies . It also has antitumor properties .

Arthritis Relief

Rutin is often used to relieve arthritis pain. There is evidence that Rutin improves knee function in people with arthritis .

Treatment of Hemorrhoids

Rutin has been shown to be effective in the treatment of hemorrhoids .

Neuroprotective Effects

Studies have documented numerous pharmacological effects of Rutin on the central nervous system .

Antibacterial Properties

Rutin has antibacterial properties . The confirmation of the antimicrobial potential of Rutin opens many research paths that will be aimed at analyzing the change in the antibacterial properties of Rutin in the presence of other polyphenols with a similar effect, as well as antibiotics and various forms of Rutin preparation .

作用机制

Target of Action

Rutin, a flavonoid, primarily targets free radicals and various protein systems . It interacts with these targets to exhibit antioxidant, anti-inflammatory, anti-allergy, and antitumor activity . Rutin also targets senescent cells by dampening the expression of the full spectrum of the senescence-associated secretory phenotype (SASP) .

Mode of Action

Rutin’s mode of action is primarily through its interaction with free radicals, where it acts as a potent antioxidant . By scavenging these free radicals, rutin helps reduce oxidative stress and inflammation, thereby protecting cells from damage . In the context of cancer, rutin has been reported to counteract numerous cancers via several mechanisms such as cell cycle arrest, inflammation, malignant cell growth inhibition, oxidative stress, apoptosis induction, and angiogenesis modulation .

Biochemical Pathways

Rutin affects various biochemical pathways. It has been reported to restrain the acute stress-associated phenotype (ASAP) by specifically interfering with the interactions of ATM with HIF1α, a master regulator of cellular and systemic homeostasis activated during senescence, and of ATM with TRAF6 . Rutin also modulates the microRNA‐129‐1‐3p‐mediated calcium signaling pathway .

Pharmacokinetics

Rutin is relatively poorly absorbed in the intestines . The microflora of the lower gut hydrolyze rutin to its aglycone, quercetin, and the sugar residue, which are subsequently absorbed by the small intestine wall . The metabolism of rutin was investigated for peroral administration to rats and rabbits. Their urine showed the three rutin metabolites 3,4-dihydroxyphenylacetic acid, 3-methoxy-4-hydroxyphenylacetic acid, and m-hydroxyphenylacetic acid .

Result of Action

The molecular and cellular effects of rutin’s action are diverse. Rutin has been shown to have antioxidant, hepatoprotective, nephroprotective, neuroprotective, anti-inflammatory, antimicrobial, antidiabetic, antitumor properties . It also has a testicular protective action . In the context of cancer, rutin restrains the growth and metastasis of cancer cells .

Action Environment

The genetic layout of plants and environmental conditions can affect the biosynthesis of rutin and other phenolic substances . The extraction of rutin from buckwheat samples is more effective with around 70% ethanol than extraction with more concentrated solvent . This suggests that the action, efficacy, and stability of rutin can be influenced by environmental factors.

未来方向

属性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGXIBQEEMLURG-NVPNHPEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022326 | |

| Record name | Rutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.125 mg/mL | |

| Record name | Rutin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01698 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Rutin | |

CAS RN |

153-18-4 | |

| Record name | Rutin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rutoside [INN:JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rutin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01698 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4H-1-Benzopyran-4-one, 3-[[6-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rutoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G06TVY3R7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

125 °C | |

| Record name | Rutin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01698 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Rutin exert its anti-thrombotic effects?

A1: Rutin exhibits anti-thrombotic activity by inhibiting the enzyme Protein Disulfide Isomerase (PDI). [] Chelation of Rutin with zinc ions has been shown to significantly enhance its inhibitory effect on PDI, thereby potentiating its anti-thrombotic activity without increasing bleeding risk. []

Q2: Can Rutin impact androgen synthesis?

A2: Yes, research suggests that Rutin can suppress androgen biosynthesis in Leydig cells. This occurs through multiple mechanisms, including inhibiting the transcript levels and protein expression of key enzymes involved in androgen synthesis like Scarb1, Cyp11a1, and Hsd3b1. [] Furthermore, Rutin directly inhibits the activities of rat testicular CYP17A1, HSD17B3, and AKR1C14 enzymes, all crucial for androgen production. []

Q3: What are the potential benefits of Rutin in Alzheimer's disease?

A3: Studies on TgAPP mice, a transgenic model of Alzheimer's disease (AD), show that dietary Rutin may offer protective benefits. Rutin administration (30 mg/kg/day for 4 weeks) improved the reduced glutathione/oxidized glutathione (GSH/GSSG) ratio, a marker of intracellular redox homeostasis, in the brains of these mice. [] Rutin also exhibited a stronger effect compared to quercetin in diminishing malonaldehyde (MDA) levels and enhancing antioxidant enzyme activities in the cortex and hippocampus. []

Q4: How does Rutin impact inflammation in asthma?

A4: Rutin shows promising anti-inflammatory effects in a mouse model of asthma exacerbated by cigarette smoke exposure. Treatment with Rutin effectively inhibited airway cellular infiltration and reduced the levels of Th2 and Th17 cytokines, both crucial players in asthma pathogenesis. [] Rutin also demonstrated a regulatory effect on T-cell populations, increasing CD4+CD25+Fox3+ Treg cells while suppressing Th17 cells, further contributing to its anti-inflammatory action. []

Q5: Can Rutin protect against bleomycin-induced lung fibrosis?

A5: Research suggests a potential protective role for Rutin against lung fibrosis. In a study using a bleomycin-induced lung fibrosis model in rats, Rutin administration (50 and 100 mg/kg orally for 3 weeks) significantly reduced lung injury markers, improved lung antioxidant capacity, and decreased the expression of fibrosis-related biomarkers like transforming growth factor beta 1 (TGF-β1), collagen I, collagen III, and α-SMA. []

Q6: What is the molecular formula and weight of Rutin?

A6: Rutin (quercetin-3-rutinoside) possesses the molecular formula C27H30O16 and a molecular weight of 610.52 g/mol.

Q7: Are there any studies analyzing the spectroscopic properties of Rutin?

A7: Yes, several studies utilize spectroscopic techniques to characterize Rutin and its interactions. For instance, UV and circular dichroism (CD) spectrophotometries were employed to study the complexation of Rutin with cyclodextrins, providing insights into the stability and structural characteristics of the resulting complexes. []

Q8: How does Rutin perform under UVC irradiation, and what are the implications for viral inactivation of biological products?

A8: This section requires further clarification as the term "catalytic properties" might not be directly applicable to Rutin in the context of the provided research. Rutin primarily exhibits biological activities through interactions with enzymes, receptors, and signaling pathways rather than functioning as a catalyst itself.

A8: While the provided research papers do not delve deeply into computational studies of Rutin, they highlight opportunities for future research in this area. For instance, computational chemistry approaches could be employed to further explore the structural basis of Rutin's interactions with targets like PDI or to design and optimize novel Rutin derivatives with enhanced activity and bioavailability.

Q9: Does esterification of Rutin influence its antioxidant activity?

A9: Research suggests that modifying Rutin's structure through esterification can enhance its antioxidant capacity. Specifically, esterifying the 4-OH group in the rhamnose moiety of Rutin with stearic acid, lauric acid, or caproic acid resulted in the formation of Rutin esters that demonstrated improved antioxidant properties compared to unmodified Rutin. [] Among the esters, Rutin-4″'-O-caproate exhibited the most potent antioxidant activity. []

Q10: Are there any examples of Rutin being formulated for drug delivery?

A11: Yes, Rutin has been successfully loaded onto SBA-16 mesoporous silica to create a controlled-release drug delivery system (Rutin-SBA-16). [] This formulation allows for sustained release of Rutin over an extended period, potentially enhancing its therapeutic efficacy. The release kinetics of Rutin from this system followed the Higuchi model, demonstrating a controlled and sustained release profile. []

Q11: Does Rutin cross the blood-brain barrier?

A12: Yes, evidence suggests that Rutin can cross the blood-brain barrier. Studies investigating its effects on Alzheimer's disease models demonstrate its ability to modulate brain-specific parameters, indicating its presence in the brain following administration. [, ]

Q12: What is known about the metabolism of Rutin?

A13: Rutin metabolism involves the action of gut microbiota. For instance, when a high dose of Rutin (2 mg) was administered directly into the duodenum of rats, the microbial metabolite 3-hydroxyphenylacetic acid was detected in plasma samples. [] This suggests that the gut microbiota play a significant role in metabolizing Rutin, potentially influencing its bioavailability and bioactivity. []

Q13: What in vitro models have been used to study Rutin's anti-cancer activity?

A14: Rutin's anti-cancer potential has been investigated using various human cancer cell lines, including WEHI‐3 leukemia cells [] and HT-29 colon adenocarcinoma cells. [] In vitro studies on WEHI-3 cells demonstrated that Rutin induces apoptosis in a dose- and time-dependent manner. []

Q14: Has Rutin demonstrated efficacy in in vivo models of diabetes?

A15: Yes, Rutin has shown promising effects in preclinical studies using streptozotocin-induced diabetic models. For instance, in a rat model of diabetic neuropathy, Rutin administration (50 and 100 mg/kg/day for 6 weeks) significantly improved pain-related behavior, attenuated oxidative stress in the sciatic nerve, and restored antioxidant enzyme activities. []

A14: The provided research papers do not offer specific details on resistance mechanisms related to Rutin's activities. Further research is needed to explore potential resistance development and cross-resistance with other compounds, particularly in the context of its anti-cancer and anti-thrombotic properties.

A14: While the provided research focuses primarily on the therapeutic potential of Rutin, it's essential to acknowledge that comprehensive toxicological studies are crucial for establishing its safety profile. Long-term studies evaluating potential adverse effects are necessary before considering Rutin for clinical applications.

A13: The development of Rutin-loaded SBA-16 mesoporous silica [] represents a promising strategy for targeted drug delivery. Further research could explore modifying the SBA-16 particles with specific ligands to target Rutin delivery to specific tissues or cells, potentially enhancing its therapeutic efficacy and minimizing off-target effects.

A14: The provided research highlights the potential of utilizing specific biomarkers to monitor Rutin's therapeutic efficacy. For example, measuring the GSH/GSSG ratio in biological samples could serve as a potential biomarker for assessing Rutin's antioxidant effects in conditions like Alzheimer's disease. [] Similarly, measuring the expression levels of fibrosis-related biomarkers like TGF-β1, collagen I, and α-SMA could help monitor Rutin's efficacy in treating lung fibrosis. []

Q15: What analytical techniques are commonly employed to quantify Rutin?

A16: Several analytical techniques are used to determine Rutin levels in various matrices. High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used method for quantifying Rutin in plant materials, [, , , ] pharmaceutical formulations, [, ] and biological samples. [] Other techniques include spectrophotometry, [, ] thin-layer chromatography (TLC), [] and voltammetry. [, ]

A15: While the provided research primarily focuses on Rutin's medicinal properties, its environmental fate and potential impact require further investigation. Assessing Rutin's biodegradability and ecotoxicological effects is crucial for ensuring its sustainable and environmentally responsible use.

Q16: How does Rutin's solubility impact its bioavailability?

A17: Rutin's low aqueous solubility presents a significant challenge for its oral bioavailability. [, ] Strategies like complexation with cyclodextrins have been shown to dramatically enhance Rutin's dissolution rate, leading to improved absorption from the gastrointestinal tract and subsequently higher bioavailability. []

A18: The development and validation of accurate, precise, and specific analytical methods are critical for Rutin research. Researchers developing HPLC methods for Rutin quantification typically validate their methods according to international guidelines, ensuring the reliability and accuracy of their results. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3Z)-3-[(3,4-dichlorophenyl)methylidene]-1H-indol-2-one](/img/structure/B1680206.png)

![Pyrimidine, 4-[(2,4-dinitrophenyl)thio]-](/img/structure/B1680213.png)

![N,N,N',N'-tetrakis[(6-methyl-1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine](/img/structure/B1680218.png)